An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-butanol
An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-butanol
Introduction
1-Amino-2-butanol is an organic compound featuring both a primary amine and a secondary alcohol functional group.[1][2] This bifunctionality makes it a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical and chemical industries.[1][3][4][] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-amino-2-butanol, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
1-Amino-2-butanol is a slightly yellow, clear liquid at room temperature.[1][6][7][8] It is soluble in water and possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers.[1][6] The stereochemistry of 1-amino-2-butanol plays a crucial role in its biological activity and applications.[1]
| Property | Value |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [1][6][9][10][11] |
| CAS Number | 13552-21-1[1][6][7][9][10][11] |
| Appearance | Slightly yellow liquid[1][6][7][8] |
| Boiling Point | 169 °C[1][2][12] |
| Melting Point | 3 °C[2][12] |
| Density | 0.94 g/mL at 20 °C[1][12] |
| pKa | 12.92 ± 0.35 (Predicted)[1] |
| Water Solubility | Soluble[1][6][7] |
| Refractive Index | 1.4490-1.4520[12] |
Reactivity and Chemical Behavior
The chemical reactivity of 1-amino-2-butanol is dictated by its amino and hydroxyl functional groups.
Acid-Base Reactions : The primary amine group imparts basic properties, allowing it to react with acids to form the corresponding ammonium (B1175870) salts in exothermic reactions.[1][6][7][8]
Nucleophilic Substitution : The amine group can act as a nucleophile, participating in reactions with electrophiles such as alkyl halides to yield more substituted amines.[1]
Condensation Reactions : It can undergo condensation reactions with carbonyl compounds. For instance, it reacts with aldehydes and ketones to form imines.[1]
Incompatibilities : 1-Amino-2-butanol is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6][7][8][13] It can also generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides.[6][7][8]
Stability : The compound is stable under normal conditions but is combustible.[8][12] It is recommended to avoid prolonged exposure to air.[6][7]
Caption: Key chemical reactions of 1-Amino-2-butanol.
Synthesis of 1-Amino-2-butanol
Several synthetic routes are available for the preparation of 1-amino-2-butanol.
General Synthesis Workflow
Caption: General synthesis workflow for 1-Amino-2-butanol.
Experimental Protocols
1. Reduction of 2-Amino-2-butanone
This method involves the chemical reduction of 2-amino-2-butanone.[1]
-
Methodology : A suitable reducing agent, such as lithium aluminum hydride or sodium borohydride, is used to reduce the ketone functionality of 2-amino-2-butanone to a hydroxyl group, yielding 1-amino-2-butanol.[1] The reaction is typically carried out in an appropriate solvent under controlled temperature conditions.
2. Hydrolysis of Nitriles
This process starts with the reaction of 1-butene with chlorine and a nitrile compound.[1][14]
-
Methodology : 1-butene is reacted with chlorine and a nitrile, such as acetonitrile.[1][14] The resulting intermediate is then hydrolyzed to produce 1-amino-2-butanol.[1][14] The hydrolysis is often carried out in the presence of an acid, like hydrochloric acid, followed by distillation to purify the product.[14]
3. Biocatalytic Synthesis
Chiral amines like 1-amino-2-butanol can be synthesized using biocatalysis.
-
Methodology : Amine dehydrogenases (AmDHs) are utilized for the synthesis of short-chain chiral amines.[1] This enzymatic approach can achieve high conversion rates and moderate to high enantioselectivity without the need for protein engineering.[1]
Stereochemistry and Biological Activity
The presence of a chiral center means that 1-amino-2-butanol exists as (R) and (S) enantiomers. This stereochemistry is critical as different enantiomers can exhibit significantly different biological activities.[1] For example, in related aminobutanol (B45853) derivatives, the (R)-configuration has been shown to have potent antimycobacterial activity, while the corresponding (S)-enantiomer displayed no significant activity.[1] This highlights the importance of stereoselective synthesis in drug development. The stereochemical configuration also influences the compound's reactivity, particularly in cyclization and phosphorylation reactions.[1]
Applications
1-Amino-2-butanol has a range of applications in various fields.
-
Pharmaceuticals : It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its chiral nature makes it a valuable building block for creating enantiomerically pure drugs, which can enhance efficacy and reduce side effects.[3] It has also been investigated for its potential anticonvulsant activity.[9]
-
Chemical Industry : It is used in the production of surfactants, emulsifiers, and vulcanization accelerators.[4][15]
-
Biochemical Research : Due to its structural similarity to amino acids, it is utilized in studies related to amino acid metabolism and enzyme activity.[1][3]
-
Acid Gas Absorbent : It is effective in absorbing acidic gases like carbon dioxide and hydrogen sulfide (B99878) in industrial processes.[4]
Caption: Primary applications of 1-Amino-2-butanol.
Safety and Handling
1-Amino-2-butanol is classified as a corrosive and combustible liquid.[7][13]
-
Handling : Wear protective gloves, clothing, and eye/face protection.[13][16] Use only in a well-ventilated area or under a chemical fume hood.[13][16] Keep away from heat, sparks, and open flames.[13][17]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[16][17] Store in a corrosives area.[13][16]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7][16][17]
-
Skin : Immediately flush affected skin with water while removing contaminated clothing. Wash with soap and water. Seek immediate medical attention.[6][7][16]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][16][17]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[16][17]
-
-
Spills : Use absorbent material to clean up spills and place in a sealed container for disposal.[6][7][16] Wash the contaminated area with a strong soap and water solution.[6][7]
References
- 1. Buy 1-Amino-2-butanol | 13552-21-1 [smolecule.com]
- 2. 1-amino-2-butanol [stenutz.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 6. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-AMINO-2-BUTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-AMINO-2-BUTANOL | 13552-21-1 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 1-Amino-2-butanol [webbook.nist.gov]
- 11. 1-Amino-2-butanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1-AMINO-2-BUTANOL CAS#: 13552-21-1 [m.chemicalbook.com]
- 13. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 14. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]
- 15. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.co.uk [fishersci.co.uk]
